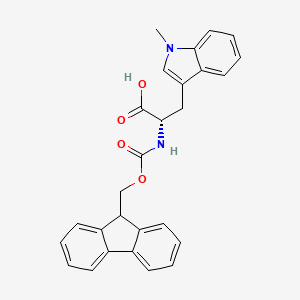

Fmoc-Trp(Me)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-Trp(Me)-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and biochemical research. Among these, N-methylated amino acids, such as Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH), offer a powerful tool to enhance the therapeutic potential of peptides. This technical guide provides an in-depth exploration of the use of this compound, detailing its applications, the quantitative impact of N-methylation, and comprehensive experimental protocols for its incorporation into synthetic peptides.

Core Concepts: The Significance of N-Methylation

This compound is a derivative of the amino acid tryptophan where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group is attached to the nitrogen of the indole side chain. This seemingly subtle modification has profound implications for the resulting peptide's properties. The introduction of a methyl group on the indole nitrogen of tryptophan can significantly influence a peptide's conformational flexibility, increase its resistance to enzymatic degradation, and alter its interaction with biological targets.[1]

The primary advantages of incorporating N-methylated amino acids like this compound into peptide sequences include:

-

Enhanced Enzymatic Stability: N-methylation of the peptide backbone can significantly improve proteolytic stability. This modification sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Improved Pharmacokinetic Profile: By increasing metabolic stability, N-methylation can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

-

Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase receptor affinity and selectivity.

Quantitative Insights: The Impact of Tryptophan Methylation

While direct quantitative data for N-methyl-tryptophan is often embedded within broader studies, research on analogous modifications, such as α-methylation of tryptophan, provides compelling evidence for the benefits of such alterations. These studies demonstrate significant improvements in both in vivo stability and receptor binding affinity.

| Parameter | Peptide with L-Tryptophan | Peptide with α-Methyl-L-Tryptophan | Fold Improvement |

| In Vivo Stability (murine plasma, 30 min post-injection) | 11.4% ± 3.7% intact | 92.9% ± 0.7% intact | ~8.2x |

| Gastrin-Releasing Peptide Receptor (GRPR) Affinity (IC50, nM) | 9.3 | 2.5 | ~3.7x |

Table 1: Comparative in vivo stability and receptor affinity of a GRPR-targeting peptide with and without α-methylation of the tryptophan residue. Data is illustrative of the potential benefits of tryptophan modification.

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the N-methyl group, some modifications to standard protocols are recommended to ensure efficient coupling.

General Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, activation, and coupling.

References

Physicochemical Properties of Fmoc-N-methyl-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-L-tryptophan is a crucial building block in modern peptide synthesis, offering unique advantages for the development of novel peptide-based therapeutics. The incorporation of an N-methyl group on the tryptophan residue can significantly enhance the metabolic stability, conformational rigidity, and cell permeability of peptides.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-N-methyl-L-tryptophan, detailed experimental protocols for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-L-tryptophan are summarized below. It is important to note that while some data is readily available, specific quantitative values for properties such as melting point, solubility, and pKa are not extensively reported in public literature. In such cases, data for the parent compound, Fmoc-L-tryptophan, or other N-methylated amino acids are provided for comparative purposes.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [2][3] |

| Molecular Weight | 440.5 g/mol | [2][3] |

| CAS Number | 112913-63-0 | [3] |

| Appearance | White to off-white solid or powder | [4] |

| Melting Point (°C) | Data not available. For comparison, Fmoc-N-methyl-L-isoleucine has a melting point of 177-183 °C, and Fmoc-Nin-formyl-L-tryptophan melts at 188-193 °C. | [5][6] |

| Solubility | Soluble in organic solvents such as DMF and NMP. N-methylation can generally increase aqueous solubility and lipophilicity. Quantitative data is not readily available. | [7][8] |

| pKa | Data not available. | |

| Optical Rotation [α]D²⁰ | -25 ± 1º (c = 1 in DMF) for Nα-Fmoc-Nin-methyl-L-tryptophan. | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification and characterization of Fmoc-N-methyl-L-tryptophan.

UV-Vis Spectroscopy

While a specific spectrum for Fmoc-N-methyl-L-tryptophan is not available, the UV-Vis absorbance is dominated by the fluorenyl (Fmoc) and indole (tryptophan) chromophores. For the related compound Fmoc-L-tryptophan, absorbance maxima are observed around 265 nm, with shoulders at approximately 288 nm and 300 nm.[9] The dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, exhibits a characteristic strong absorbance at 301 nm, which is commonly used to monitor the deprotection step in solid-phase peptide synthesis (SPPS).[10]

NMR Spectroscopy

Reference NMR Data for Fmoc-L-Tryptophan:

-

¹H NMR (DMSO-d₆): Key signals include aromatic protons from both the Fmoc and indole groups, the α-proton, and the β-protons of the tryptophan side chain.[11]

-

¹³C NMR: Characteristic signals for the carbonyl, aromatic, and aliphatic carbons are present.[12]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties and for the application of Fmoc-N-methyl-L-tryptophan in peptide synthesis.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Fmoc-N-methyl-L-tryptophan is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

Methodology:

-

Sample Preparation: A known excess amount of Fmoc-N-methyl-L-tryptophan is added to a vial containing a precise volume of the solvent to be tested (e.g., water, DMF, NMP).

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: a. A known volume of the clear, saturated solution is carefully removed. b. The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. c. Alternatively, the concentration of the solute in the saturated solution can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum.

Methodology:

-

Solution Preparation: A dilute solution of Fmoc-N-methyl-L-tryptophan is prepared in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure: a. The spectrophotometer is blanked using the pure solvent in both the sample and reference cuvettes. b. The sample cuvette is then filled with the prepared solution of Fmoc-N-methyl-L-tryptophan. c. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). d. The wavelengths of maximum absorbance (λmax) are identified.

NMR Spectroscopy

This protocol describes the preparation of a sample for NMR analysis.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of Fmoc-N-methyl-L-tryptophan is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Procedure: a. The sample is placed in the spectrometer. b. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. c. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the compound.

Biological Significance and Applications

The primary application of Fmoc-N-methyl-L-tryptophan is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS) Workflow:

The following diagram illustrates a typical cycle for the incorporation of Fmoc-N-methyl-L-tryptophan into a growing peptide chain on a solid support.

A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

Tryptophan Metabolism and Serotonin Pathway:

Tryptophan is a precursor to the neurotransmitter serotonin. The incorporation of N-methyl-tryptophan into peptides can be a strategy to modulate their interaction with biological systems related to serotonin signaling.[13][14] The methylation may alter the metabolic fate of the tryptophan residue or influence the binding of the peptide to its target receptors.

Simplified serotonin synthesis pathway and potential modulation.

Conclusion

Fmoc-N-methyl-L-tryptophan is a valuable reagent for the synthesis of peptides with potentially improved pharmacological properties. While a complete set of experimentally determined physicochemical data is not currently available in the public domain, this guide provides the core information available, along with standardized protocols for its characterization and use. Further research into the specific properties of this compound will be beneficial for its broader application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aralezbio-store.com [aralezbio-store.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR spectrum [chemicalbook.com]

- 12. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Trp(Me)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Trp(Me)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan, is a crucial modified amino acid derivative employed in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the indole ring of tryptophan can significantly alter the properties of the resulting peptide. This modification can enhance resistance to enzymatic degradation, improve oral bioavailability, and modulate the peptide's conformation and binding affinity to its target.[1]

This technical guide provides a comprehensive overview of the structure, molecular weight, and physical properties of this compound. It also details a robust experimental protocol for its successful incorporation into peptide chains, addressing the unique challenges posed by the sterically hindered nature of N-methylated amino acids. It is important to note that while the peptides synthesized using this building block may be designed to interact with various signaling pathways, this compound itself is a synthetic precursor and not directly involved in biological signaling.

Core Data and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid[2] |

| Synonyms | Fmoc-L-Trp(Me)-OH, Fmoc-1-methyl-L-tryptophan, Nα-Fmoc-Nin-methyl-L-tryptophan[3][4] |

| Molecular Formula | C₂₇H₂₄N₂O₄[1][3][5] |

| Molecular Weight | 440.49 g/mol [1][3][5] |

| CAS Number | 1334509-86-2[1][3][6] |

| Physical Form | Solid[2] |

| Melting Point | >160 °C[2] |

| Density | 1.3 g/cm³[2] |

Chemical Structure of this compound

The structure of this compound consists of three main components: the L-tryptophan core, a methyl group on the indole nitrogen (N-in), and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine.

Caption: Chemical structure of this compound.

Experimental Protocol: Incorporation into Peptides via SPPS

The N-methylation of the indole nitrogen in this compound, while beneficial for the final peptide's properties, introduces significant steric hindrance. This makes the coupling reaction more challenging compared to its non-methylated counterpart.[3] Standard coupling reagents are often less effective, and specialized conditions are required to achieve high coupling efficiency.[3]

The following protocol outlines a robust method for coupling this compound during Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, can improve solubility for difficult couplings)[6]

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Bromophenol blue test solution (250 mg in 50 ml DMF)[3]

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[3]

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[4]

-

Repeat the piperidine treatment once more.

-

Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 4 equivalents of this compound (relative to the resin loading) and 4 equivalents of HATU in DMF or NMP.[3]

-

Add 8 equivalents of DIEA to the solution to begin the activation process.[3]

-

Mix the solution at room temperature for approximately 5 minutes.[3]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Allow the coupling reaction to proceed for at least one hour at room temperature.[3] Due to steric hindrance, longer coupling times or a second coupling may be necessary.[6]

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads.

-

Wash the sample with methanol.

-

Add the bromophenol blue test solution.[3]

-

Interpretation:

-

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail, typically consisting of TFA, water, and TIS in a ratio of 95:2.5:2.5.[7] TIS acts as a scavenger to protect the tryptophan side chain.

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[7]

-

Precipitate the crude peptide in cold ether, centrifuge, and purify using reverse-phase HPLC.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of incorporating a single this compound unit into a growing peptide chain on a solid support.

Caption: Workflow for this compound coupling in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Technical Guide: Fmoc-Trp(1-Me)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nin-methyl-L-tryptophan (Fmoc-Trp(1-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The methylation of the indole nitrogen enhances the stability of the tryptophan residue, preventing undesired side reactions during peptide synthesis. This guide covers the compound's chemical properties, supplier information, and a detailed protocol for its application in SPPS.

Compound Identification and Properties

Fmoc-Trp(1-Me)-OH is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the indole nitrogen is protected by a methyl group. This modification is particularly useful in preventing alkylation and oxidation of the indole ring during peptide synthesis.

Table 1: Chemical and Physical Properties of Fmoc-Trp(1-Me)-OH

| Property | Value | Reference |

| CAS Number | 1334509-86-2 | [1] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1] |

| Molecular Weight | 440.49 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Supplier Information

Fmoc-Trp(1-Me)-OH is commercially available from a variety of chemical suppliers specializing in reagents for peptide synthesis.

Table 2: Selected Suppliers of Fmoc-Trp(1-Me)-OH

| Supplier | Product Name | Purity |

| Sigma-Aldrich | N-Fmoc-1-methyl-L-tryptophan | 95% |

| Advanced ChemTech | Fmoc-Trp(Me)-OH | Not specified |

| Chem-Impex | Nα-Fmoc-Nin-methyl-L-tryptophan | ≥ 99.5% (Chiral HPLC) |

| AbMole BioScience | Fmoc-Trp(1-Me)-OH | >97% |

| MedChemExpress | This compound | Not specified |

| Aralez Bio | Fmoc-1-methyl-L-tryptophan | Not specified |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Trp(1-Me)-OH is as a building block in Fmoc-based solid-phase peptide synthesis.[3] The Nin-methyl group serves as a stable protecting group for the indole side chain, which is often susceptible to modification under the acidic conditions of cleavage or during coupling reactions.

General Workflow for SPPS

The incorporation of Fmoc-Trp(1-Me)-OH follows the standard cycle of Fmoc-SPPS, which involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The basic steps in each cycle are deprotection, activation, and coupling.

Detailed Experimental Protocol

This protocol provides a representative method for the manual coupling of Fmoc-Trp(1-Me)-OH onto a solid support (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

Fmoc-Trp(1-Me)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Trp(1-Me)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered residues.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Table 3: Common Reagents for Fmoc-Trp(1-Me)-OH Coupling

| Reagent Class | Example Reagents | Typical Conditions | Notes |

| Carbodiimides | DIC/HOBt | 3 eq. each, 1-2 h coupling | Cost-effective and widely used. |

| Phosphonium Salts | PyBOP | 3 eq., 30-60 min coupling | Highly efficient, especially for hindered couplings. |

| Aminium/Uronium Salts | HBTU/HATU | 3 eq., 30-60 min coupling | Fast and effective; HATU is preferred for minimizing racemization. |

Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The Nin-methyl group on the tryptophan is stable to standard TFA cleavage conditions.

Cleavage Cocktail: A common cleavage cocktail for peptides containing tryptophan is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

The scavengers in this cocktail (phenol, thioanisole, EDT) help to prevent re-attachment of reactive species to sensitive residues like tryptophan.

Logical Relationships in SPPS

The success of incorporating Fmoc-Trp(1-Me)-OH into a peptide chain depends on a series of logical dependencies, from the choice of reagents to the reaction conditions.

References

The Solubility Profile of Fmoc-Trp(Me)-OH: A Technical Guide for Researchers

An in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH) in common laboratory solvents, providing essential data and protocols for its effective use in peptide synthesis and drug development.

Introduction

This compound is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce a methylated tryptophan residue into peptide sequences. The N-methylation of the indole ring can impart unique conformational constraints and improve the pharmacokinetic properties of the resulting peptide. A thorough understanding of the solubility of this protected amino acid is paramount for researchers and drug development professionals to ensure efficient coupling reactions, high purity of the final product, and reproducible synthetic outcomes. Inadequate dissolution can lead to poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, thereby compromising the integrity of the synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. It presents available quantitative data, offers qualitative solubility information based on the general behavior of Fmoc-protected amino acids, and furnishes a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, key data points have been reported, which are summarized in the table below. It is important to note that solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and the presence of other reagents.

| Solvent | Abbreviation | Type | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 78.13 | 62.5 mg/mL (141.89 mM)[1][2] | Ultrasonic treatment may be required to achieve dissolution[1][2]. |

| Dimethylformamide | DMF | Polar Aprotic | 73.09 | Likely >0.5 M | While direct data for this compound is unavailable, the structurally similar Fmoc-L-Trp(Boc)-OH is reported to be "clearly soluble" at 0.5 M (1 mmol in 2 ml DMF)[3]. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 99.13 | High (Qualitative) | NMP is a common solvent for peptide synthesis and is known to effectively dissolve most Fmoc-amino acids[4]. |

| Dichloromethane | DCM | Nonpolar | 84.93 | Moderate to Low (Qualitative) | DCM is less commonly used in Fmoc chemistry but can dissolve many Fmoc-amino acids, sometimes requiring the addition of DMF to aid dissolution[5]. |

| Tetrahydrofuran | THF | Polar Aprotic | 72.11 | Moderate to Low (Qualitative) | THF has been reported as an excellent solvent for coupling hindered amino acids when used with PEG-based resins[4]. |

| Acetonitrile | ACN | Polar Aprotic | 41.05 | Low (Qualitative) | Generally, Fmoc-protected amino acids exhibit limited solubility in acetonitrile. |

| Water | H₂O | Polar Protic | 18.02 | Insoluble (Qualitative) | The hydrophobic nature of the Fmoc group and the tryptophan side chain renders this compound poorly soluble in aqueous solutions[6]. |

| 10% DMSO >> 90% Corn Oil | - | Mixture | - | ≥ 2.08 mg/mL (4.72 mM)[1][2] | Forms a clear solution[1][2]. |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | - | Mixture | - | 2.08 mg/mL (4.72 mM)[1][2] | Forms a suspended solution; requires sonication[1][2]. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.

Materials and Equipment:

-

This compound (high purity solid)

-

Analytical grade solvents (e.g., DMSO, DMF, NMP, DCM, THF, ACN, Water)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of autosampler vials.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Cap the vials tightly and vortex thoroughly for 1-2 minutes.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath for short periods can aid in initial dispersion.

-

-

Sample Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for at least 30 minutes to allow any undissolved solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any particulate matter that could interfere with the HPLC analysis.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or DMF).

-

Perform a series of serial dilutions of the stock solution with the same solvent to create a set of calibration standards of known concentrations that bracket the expected solubility.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the filtered saturated solutions by HPLC. A typical method would involve a C18 column and a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

-

Monitor the elution of this compound using a UV detector, typically at a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the filtered saturated solutions by interpolating their peak areas from the calibration curve.

-

The determined concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility Determination Workflow Diagram

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Trp(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing metabolic stability, modulating conformation, and improving pharmacokinetic properties. This document outlines a detailed, albeit generalized, solution-phase synthesis protocol, purification methodologies, and relevant analytical data to assist researchers in the successful preparation and quality control of this important reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of the indole ring of commercially available Fmoc-L-Tryptophan (Fmoc-Trp-OH). The general strategy involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent.

Proposed Synthesis Pathway

The reaction proceeds in two main steps: deprotonation of the indole nitrogen of Fmoc-Trp-OH to form an indolide anion, followed by nucleophilic attack on a methylating agent, such as methyl iodide or dimethyl sulfate.

An In-depth Technical Guide on the Role of N-Methylation of Tryptophan in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptides represent a crucial class of therapeutics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and low membrane permeability. Chemical modifications of amino acid residues are a cornerstone strategy to overcome these limitations. Among these modifications, N-methylation of the peptide backbone or amino acid side chains has emerged as a powerful tool. This guide focuses specifically on the N-methylation of the indole nitrogen (Nin-methylation) of tryptophan residues. This modification introduces significant changes to the physicochemical properties of the peptide, profoundly influencing its structure, and consequently, its biological function.

Nin-methylation of tryptophan eliminates the hydrogen bond donor capacity of the indole ring, increases local lipophilicity, and can introduce steric constraints that alter peptide conformation.[1][2] These changes can lead to enhanced receptor affinity, improved resistance to enzymatic degradation, and modulated pharmacokinetic profiles.[3][4][5] This document provides a comprehensive overview of the structural and functional consequences of tryptophan N-methylation, detailed experimental protocols for synthesis and analysis, and quantitative data to inform rational peptide design.

Biochemical Consequences of Tryptophan Nin-Methylation

The introduction of a methyl group to the indole nitrogen of a tryptophan residue imparts several fundamental changes at the molecular level:

-

Elimination of Hydrogen Bond Donor: The most significant consequence is the removal of the Nin-H group, which is a potent hydrogen bond donor.[1][6] This prevents the formation of key intramolecular or intermolecular hydrogen bonds that may be critical for a specific peptide conformation or its interaction with a biological target.[2] This can destabilize certain secondary structures while favoring others.

-

Increased Lipophilicity: The addition of a methyl group subtly increases the hydrophobicity of the tryptophan side chain.[3] This can enhance the peptide's ability to partition into lipid bilayers, potentially improving membrane permeability—a critical factor for oral bioavailability.[5][7]

-

Steric Hindrance: The methyl group introduces steric bulk to the indole ring. This can restrict the conformational freedom of the tryptophan side chain (χ angles) and influence the local backbone geometry (φ and ψ angles), thereby guiding the peptide into a more defined three-dimensional structure.[8][9]

-

Altered Cation-π Interactions: The indole ring of tryptophan participates in stabilizing cation-π interactions with positively charged residues like arginine and lysine.[1] N-methylation can modulate the electronic properties of the indole ring, potentially altering the strength and geometry of these crucial non-covalent interactions.

Impact on Peptide Structure and Conformation

The biochemical changes induced by Nin-methylation translate into significant effects on the peptide's secondary and tertiary structure. These modifications are a key strategy for conformational control in peptide drug design.[10]

-

Local Conformational Restriction: By imposing steric constraints, N-methylation can limit the allowable side-chain rotamers. Studies on gramicidin A analogs showed that modifying the tryptophan indole ring can significantly impact the channel's function, suggesting a role in maintaining a specific, active conformation.[1][11]

-

Disruption and Stabilization of Secondary Structures: The removal of the indole N-H hydrogen bond donor can disrupt secondary structures like α-helices or β-sheets that rely on this interaction for stability. Conversely, by preventing non-productive hydrogen bonding or by sterically favoring a specific backbone geometry, N-methylation can paradoxically stabilize desired conformations, such as β-turns.[12] This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially increasing affinity.[12]

The following table summarizes findings from various studies on the conformational effects of tryptophan modifications. While direct quantitative data for Nin-methylation is sparse in the literature, the effects of other indole modifications provide valuable insights.

| Peptide/Protein | Modification | Observed Conformational/Structural Effect | Analytical Method |

| Gramicidin A Analog | N-formylation of Tryptophan Indoles | Inactivation of channels, though the overall β6.3 helical structure appeared intact, suggesting subtle but critical conformational changes.[11] | Circular Dichroism (CD) |

| Gramicidin A Analog | Phe and N-methyl Trp substitution | Deeper insertion inside DOPC vesicles compared to native Trp, suggesting a key role for the indole N-H hydrogen bond in interfacial localization.[1] | Fluorescence Spectroscopy |

| Tryptophan Zipper (Trpzip) Peptides | Pairwise Tryptophan Residues | The interaction between Trp sidechains is the primary origin of the diagnostic CD signal, indicating that the relative orientation of indoles is critical for the β-hairpin structure.[13] | Circular Dichroism (CD), TD-DFT Calculations |

Experimental Protocols

Synthesis of Nα-Fmoc-Nin-methyl-L-tryptophan

The building block for incorporating Nin-methylated tryptophan into peptides via Solid-Phase Peptide Synthesis (SPPS) is Nα-Fmoc-Nin-methyl-L-tryptophan (Fmoc-Trp(Me)-OH).[14] Its synthesis is a prerequisite for subsequent peptide synthesis.

Protocol: Synthesis of N-Methyl-o-NBS-Amino Acids (A Precursor Step) This protocol is a general method adaptable for tryptophan.

-

Protection: The amino acid is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: The o-NBS protected amino acid is then N-methylated using dimethyl sulfate and a base like DBU (1,8-diazabicyclo[14][15]undec-7-ene).[16] This method is generally efficient and avoids racemization.

-

Deprotection & Fmoc Introduction: The o-NBS group is removed using a Meisenheimer complex formation with DBU and mercaptoethanol.[17] The free amine is then protected with an Fmoc group using standard procedures to yield the final this compound building block.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Incorporating N-methylated amino acids into a peptide sequence during SPPS presents unique challenges, primarily due to steric hindrance which can lead to difficult and incomplete coupling reactions.[8][18]

Protocol: Manual Fmoc-SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling:

-

Pre-activate the incoming Fmoc-amino acid (including this compound) for 5-10 minutes. For sterically hindered couplings, such as coupling an amino acid to an N-methylated residue, potent coupling reagents are recommended.[18]

-

Reagents: Use a combination like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt).[18] A standard carbodiimide coupling with DIC/HOBt can also be used.[10]

-

Reaction: Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Extended coupling times may be necessary for N-methylated residues.[8]

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). Note: The Kaiser test is not suitable for secondary amines (like N-methylated residues); an alternative like the chloranil test should be used.

-

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups.

-

Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol at 82.5:5:5:5:2.5).[19] The choice of scavengers is critical to prevent modification of the tryptophan indole ring by cationic species generated during cleavage.[19]

-

Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol: CD Spectroscopy

-

Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying conformational switches, spectra can be recorded in different solvents, such as methanol or trifluoroethanol (TFE), which are known to promote helical structures.[20]

-

Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm down to 190 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Average multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Subtract the spectrum of the buffer blank from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.

-

Analysis: Analyze the spectral features. An α-helical structure is characterized by strong negative bands around 222 nm and 208 nm and a positive band around 195 nm. A β-sheet shows a negative band around 218 nm, while a random coil displays a strong negative band below 200 nm.[21] The contribution of the tryptophan side chain itself to the CD spectrum in the far-UV region should be considered during analysis.[20]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information, including inter-proton distances and dihedral angle constraints.

Protocol: 2D NMR for Structural Elucidation

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM.[22]

-

Data Acquisition: Perform a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

-

TOCSY (Total Correlation Spectroscopy): Used to identify proton spin systems belonging to individual amino acid residues.[22]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), which is the primary source of distance restraints for structure calculation.[22]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within a residue.

-

-

Resonance Assignment: Sequentially assign all proton resonances by tracing connections between adjacent residues in the NOESY spectrum (the "sequential walk").

-

Constraint Generation:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to restrain the backbone φ angle.

-

-

Structure Calculation: Use the experimental restraints (distances and angles) as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and standard geometric parameters. The chemical shift of the indole Nin-H proton (or its absence in the methylated analog) is a key signal to monitor.[23]

Visualizations

Conclusion

Nin-methylation of tryptophan is a subtle but potent modification in peptide chemistry. By removing a key hydrogen bond donor and introducing steric bulk, this modification provides a powerful handle for constraining peptide conformation. The resulting increase in structural rigidity and lipophilicity can translate into significant therapeutic advantages, including enhanced metabolic stability, improved membrane permeability, and optimized receptor binding affinity. While the synthesis of N-methylated peptides requires specialized protocols to overcome challenges in coupling efficiency, the potential benefits for drug development are substantial. The detailed methodologies and structural insights provided in this guide serve as a valuable resource for researchers aiming to leverage tryptophan N-methylation for the rational design of next-generation peptide therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan‐cage mutants | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. researchgate.net [researchgate.net]

Fmoc-Trp(Me)-OH for introductory peptide synthesis experiments

An In-Depth Technical Guide to Fmoc-Trp(Me)-OH for Introductory Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-Fmoc-N(in)-methyl-L-tryptophan (this compound), a key building block for incorporating N-methylated tryptophan residues into synthetic peptides. N-methylation is a critical modification in drug discovery, often enhancing a peptide's metabolic stability, membrane permeability, and overall therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and visual guides to facilitate the successful use of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is an amino acid derivative where the indole nitrogen of tryptophan is methylated, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This structure presents unique challenges and considerations in peptide synthesis, primarily related to the steric hindrance imposed by the N-methyl group.

| Property | Value | Reference |

| CAS Number | 1334509-86-2 | [3] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [3] |

| Molecular Weight | 440.49 g/mol | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage Temperature | 15-25°C |

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for peptide synthesis, favored for its milder reaction conditions compared to older Boc-based strategies.[4] The process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5] A typical cycle consists of two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a basic solution, typically 20% piperidine in DMF, to liberate a free amine.[6]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, forming a peptide bond.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]

Experimental Protocol: Incorporation of this compound

This section details a standard protocol for the manual incorporation of this compound into a peptide sequence using a common aminium salt coupling reagent, HBTU.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Washing Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

-

Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Activation and Coupling of this compound:

-

In a separate vessel, prepare the activation mixture:

-

This compound (3.0 eq. relative to resin loading)

-

HBTU (2.9 eq.)

-

-

Dissolve the components in a minimal amount of DMF.

-

Add DIPEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours. Due to steric hindrance, N-methylated residues often require longer coupling times than standard amino acids.[9][10]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines.[7] Note: The Kaiser test will be negative for the N-methylated residue itself but is crucial for confirming the completion of the coupling onto the preceding primary amine. If the test is positive (blue beads), it indicates incomplete coupling. In this case, the coupling step should be repeated with a fresh activation mixture.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.[8]

-

-

Capping (Optional but Recommended for Difficult Couplings):

-

To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-20 minutes.

-

-

Continuation of Synthesis:

-

Proceed to the deprotection step for the next amino acid in the sequence.

-

Quantitative Data: Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered residues like this compound. While carbodiimides like DIC can be used, more potent uronium/aminium or phosphonium salt reagents are generally recommended.

| Coupling Reagent Class | Example Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Expected Outcome & Considerations |

| Aminium/Uronium Salt | HBTU / HCTU | 1 : 0.95 : 2 | 30 - 120 min | Good to Excellent Yield. HBTU is a robust, cost-effective choice for many sequences.[9] HCTU may offer slightly higher reaction rates.[10] A slight excess of the amino acid is used to avoid N-terminal guanidinylation.[11] |

| Aminium/Uronium Salt | HATU | 1 : 0.95 : 2 | 20 - 60 min | Excellent Yield. Generally considered the most effective reagent for difficult and sterically hindered couplings, including N-methylated amino acids, often resulting in faster reactions and less racemization.[11][12] |

| Phosphonium Salt | PyBOP | 1 : 1 : 2 | 30 - 120 min | Good to Excellent Yield. An efficient alternative to aminium salts. By-products can sometimes be more difficult to wash away. |

| Carbodiimide | DIC / HOBt | 1 : 1 : 1 | 2 - 4 hours | Moderate Yield. A classic and inexpensive method. Couplings are generally slower and may be incomplete for hindered residues, potentially requiring double coupling. |

Note: Equivalents are relative to the free amine on the resin. Reaction times are sequence-dependent and should be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Overcoming Coupling Challenges

The primary challenge with this compound is the steric hindrance from the N-methyl group, which can significantly slow down or prevent complete coupling.

Caption: Logical relationship of challenges and solutions for coupling this compound.

Peptide Purification and Biological Context

Following synthesis and cleavage from the resin, the crude peptide requires purification. The standard method is reversed-phase high-performance liquid chromatography (RP-HPLC).[13] This technique separates the target peptide from impurities based on hydrophobicity, using a C18 silica column and a gradient of an organic solvent (like acetonitrile) in water, with 0.1% TFA as an ion-pairing agent.[13][14]

Peptides containing tryptophan and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and antihypertensive properties.[15][16] They often exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades.

Caption: Illustrative example of a GPCR signaling pathway that can be activated by bioactive peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. hplc.eu [hplc.eu]

- 15. Milk proteins as a source of tryptophan-containing bioactive peptides - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Methylated Tryptophan Residues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, a unique proteinogenic amino acid with its indole side chain, plays critical roles in protein structure and function, often participating in hydrophobic and π-stacking interactions.[1] Beyond its canonical role, the post-translational methylation of tryptophan residues is emerging as a nuanced regulatory mechanism in cellular processes. This modification, involving the addition of a methyl group to the tryptophan indole ring or its nitrogen atom, can subtly alter the physicochemical properties of the amino acid, thereby impacting protein conformation, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of the biological significance of methylated tryptophan residues, with a focus on the experimental methodologies used for their characterization and the signaling pathways they may regulate.

The Chemistry and Biology of Tryptophan Methylation

Tryptophan methylation can occur at various positions on the indole ring, with N-methylation at the indole nitrogen (N1) and C-methylation at different carbon atoms being the most studied. This modification is catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the primary methyl donor.

The biological implications of tryptophan methylation are diverse, ranging from the biosynthesis of secondary metabolites to the potential regulation of protein function and signaling. For instance, in bacteria, the enzyme TsrM catalyzes the C2-methylation of L-tryptophan as the initial step in the biosynthesis of the antibiotic thiostrepton. In some fungi, N-methylation of tryptophan derivatives is a key step in the biosynthesis of psychoactive compounds. While the post-translational methylation of tryptophan residues within proteins is less extensively characterized than that of lysine or arginine, it is a growing area of research with the potential to uncover novel regulatory mechanisms in health and disease.

Quantitative Analysis of Tryptophan Methylation Effects

A central aspect of understanding the biological significance of any post-translational modification is to quantify its impact on protein function. Due to the nascent stage of research into post-translational tryptophan methylation, comprehensive quantitative data is still emerging. The following tables provide a framework for presenting such data, which is crucial for evaluating the functional consequences of this modification.

Table 1: Impact of Tryptophan Methylation on Protein-Ligand Binding Affinity

| Protein | Tryptophan Residue | Methylation State | Ligand | K_d (Wild-type) | K_d (Methylated) | Fold Change in Affinity | Reference |

| Example Protein A | Trp-123 | N1-methyl | Ligand X | Value (e.g., nM) | Value (e.g., nM) | Value | [Hypothetical] |

| Example Protein B | Trp-45 | C2-methyl | Ligand Y | Value (e.g., µM) | Value (e.g., µM) | Value | [Hypothetical] |

This table is a template for presenting quantitative data on how tryptophan methylation affects protein-ligand binding affinities, measured by the dissociation constant (K_d). Such data is critical for understanding how this modification may regulate protein-protein interactions or protein-small molecule binding.

Table 2: Influence of Tryptophan Methylation on Enzyme Kinetic Parameters

| Enzyme | Tryptophan Residue | Methylation State | Substrate | K_m (Wild-type) | k_cat (Wild-type) | k_cat/K_m (Wild-type) | K_m (Methylated) | k_cat (Methylated) | k_cat/K_m (Methylated) | Reference |

| Example Enzyme C | Trp-78 | N1-methyl | Substrate Z | Value (e.g., µM) | Value (e.g., s⁻¹) | Value (M⁻¹s⁻¹) | Value (e.g., µM) | Value (e.g., s⁻¹) | Value (M⁻¹s⁻¹) | [Hypothetical] |

| Example Enzyme D | Trp-90 | C5-methyl | Substrate W | Value (e.g., mM) | Value (e.g., min⁻¹) | Value (M⁻¹min⁻¹) | Value (e.g., mM) | Value (e.g., min⁻¹) | Value (M⁻¹min⁻¹) | [Hypothetical] |

This table provides a standardized format for reporting changes in enzyme kinetic parameters (K_m, k_cat, and catalytic efficiency k_cat/K_m) upon tryptophan methylation. This data is essential for elucidating the impact of methylation on enzyme function.

Table 3: Effect of Tryptophan Methylation on Protein Thermal Stability

| Protein | Tryptophan Residue | Methylation State | T_m (Wild-type) (°C) | T_m (Methylated) (°C) | ΔT_m (°C) | Reference |

| Example Protein E | Trp-55 | N1-methyl | Value | Value | Value | [Hypothetical] |

| Example Protein F | Trp-101 | C7-methyl | Value | Value | Value | [Hypothetical] |

This table is designed to summarize the impact of tryptophan methylation on protein thermal stability, as measured by the melting temperature (T_m). Changes in T_m can indicate alterations in protein structure and stability due to methylation.[2]

Signaling Pathways and Regulatory Roles

While the direct regulation of signaling pathways by post-translational methylation of tryptophan is an area of active investigation, we can extrapolate potential mechanisms from our understanding of other methylation events. The methyltransferase SETD6, for instance, is known to methylate the RelA subunit of NF-κB, a key signaling pathway involved in inflammation and immunity.[3][4][5][6] Although the known target of SETD6 on RelA is a lysine residue, the involvement of a methyltransferase in this pathway opens the possibility for other types of methylation, including on tryptophan, to play a regulatory role.

Below is a representative diagram of the NF-κB signaling pathway, highlighting the potential regulatory role of a methyltransferase like SETD6.

Experimental Protocols

The identification and characterization of methylated tryptophan residues require a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry-Based Proteomics for Tryptophan Methylation Analysis

Mass spectrometry (MS) is the cornerstone for identifying post-translational modifications. A typical workflow for identifying methylated tryptophan residues is depicted below.

Detailed Protocol: LC-MS/MS Peptide Mapping for Tryptophan Methylation

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. A dual digestion with Trypsin and another protease like Glu-C can increase sequence coverage.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.[7]

-

-

Enrichment of Methylated Peptides (Optional):

-

For low-abundance modifications, enrichment may be necessary. This can be achieved using antibodies that specifically recognize methylated residues, although highly specific anti-methyl-tryptophan antibodies are not yet widely available. Affinity chromatography with methyl-binding domains could be an alternative approach.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography (LC) using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., formic acid).[7]

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS/MS spectra.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.

-

Specify the variable modification of tryptophan methylation (mass shift of +14.01565 Da for a single methylation).

-

The fragmentation of peptides containing N-methylated tryptophan can be complex. Look for characteristic neutral losses and immonium ions. The reaction between formaldehyde and the tryptophan side-chain can result in a methylol adduct, which can then form an imine, leading to specific fragmentation patterns.[5][8]

-

-

Manual Validation:

-

Manually inspect the MS/MS spectra of putative methylated peptides to confirm the correct assignment of fragment ions and localization of the methylation site.

-

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. It can be used to confirm the presence of methylated tryptophan and to characterize its local environment.

Protocol: 2D 1H-13C HSQC NMR for Methylated Tryptophan

-

Protein Expression and Isotope Labeling:

-

Express the protein of interest in a bacterial or eukaryotic expression system.

-

To simplify the NMR spectrum, it is highly recommended to use isotopic labeling. This can be achieved by growing the expression host in a minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

For specific labeling of tryptophan, a tryptophan-auxotrophic expression strain can be used, with ¹³C- or ¹⁵N-labeled tryptophan added to the medium.

-

-

NMR Sample Preparation:

-

Purify the isotopically labeled protein to >95% purity.

-

Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate or Tris buffer) in 90% H₂O/10% D₂O or 100% D₂O. The pH of the buffer should be optimized for protein stability.

-

Add a small amount of a reference compound, such as DSS or TSP, for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[9]

-

The ¹H-¹³C HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. The methyl group of N-methyl-tryptophan will give a characteristic cross-peak in this spectrum.

-

Typical ¹H chemical shifts for aromatic protons are in the range of 7-9 ppm, while the methyl protons of N-methyl-tryptophan will appear further upfield. The ¹³C chemical shifts of the indole ring carbons are typically between 110 and 140 ppm.[10]

-

-

Data Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Analyze the 2D ¹H-¹³C HSQC spectrum to identify the cross-peak corresponding to the N-methyl group of tryptophan. The precise chemical shifts will be sensitive to the local environment of the methylated residue within the protein.

-

Further structural information can be obtained from Nuclear Overhauser Effect (NOE) experiments, which provide distance restraints between protons that are close in space.

-

Antibody-Based Detection of Methylated Tryptophan

Western blotting is a widely used technique to detect specific proteins. With the development of modification-specific antibodies, it can also be used to detect post-translationally modified proteins.

Protocol: Western Blotting for Methylated Tryptophan

-

Protein Extraction and Quantification:

-

Extract total protein from cells or tissues using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[11]

-

Incubate the membrane with a primary antibody specific for methylated tryptophan. The availability and specificity of such antibodies are currently limited and would need to be carefully validated.

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore, which recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

For HRP-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using a CCD camera-based imager or X-ray film.

-

For fluorescently labeled secondary antibodies, visualize the signal using a fluorescence imaging system.

-

Synthesis of Methylated Tryptophan Analogs

The study of methylated tryptophan often requires the synthesis of modified amino acids for incorporation into peptides or for use as standards in analytical experiments.

Protocol: Synthesis of N-methyl-L-tryptophan

A common method for the synthesis of N-methyl-L-tryptophan involves the direct methylation of L-tryptophan.[2]

-

Reaction Setup:

-

In an inert solvent, dissolve L-tryptophan.

-

Add an alkaline reagent to act as a dehydrogenating agent.

-

Introduce a methylating reagent, such as methyl iodide (CH₃I).

-

-

Reaction and Purification:

-

Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

-

After the reaction is complete, perform an aqueous workup to remove excess reagents.

-

Extract the product into an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain high-purity N-methyl-L-tryptophan.

-

Conclusion

The study of methylated tryptophan residues is a rapidly evolving field with the potential to reveal novel mechanisms of protein regulation and cellular signaling. While significant progress has been made in developing analytical techniques for the characterization of post-translational modifications, the specific application of these methods to tryptophan methylation is still in its early stages. The lack of extensive quantitative data and the limited availability of specific reagents, such as anti-methyl-tryptophan antibodies, represent current challenges. However, the experimental frameworks and protocols outlined in this guide provide a solid foundation for researchers to explore the biological significance of this intriguing modification. Future research in this area will undoubtedly contribute to a deeper understanding of the complex regulatory landscape of the proteome and may open new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. CN105367477A - 1-methyl tryptophan synthesis method - Google Patents [patents.google.com]

- 3. SETD6 regulates NF-κB signaling in urothelial cell survival: Implications for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of SETD6-mediated regulation of the NF-kB network via methyl-lysine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. SETD6 lysine methylation of RelA couples GLP activity at chromatin to tonic repression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]

- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-Trp(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of Nα-Fmoc-N-in-methyl-L-tryptophan (Fmoc-Trp(Me)-OH). The information herein is compiled from various supplier safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions for laboratory personnel.

Chemical Identification and Physical Properties

This compound is an amino acid derivative commonly used in peptide synthesis.[1] The N-methylation of the tryptophan indole ring can offer unique properties to the resulting peptides. Understanding its physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Source(s) |

| CAS Number | 1334509-86-2 | [2][3][4][5] |

| Molecular Formula | C27H24N2O4 | [2][3][4][5] |

| Molecular Weight | 440.49 g/mol | [2][4][5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | >160 °C | [3] |

| Boiling Point | 699.7 ± 55.0 °C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

| Solubility | Soluble in DMSO (62.5 mg/mL with sonication) | [6] |

Hazard Identification and Classification